molecular formula C19H20N2O3S B7451557 2-methoxy-5-(propan-2-yl)-N-(quinolin-8-yl)benzene-1-sulfonamide

2-methoxy-5-(propan-2-yl)-N-(quinolin-8-yl)benzene-1-sulfonamide

Cat. No.: B7451557
M. Wt: 356.4 g/mol
InChI Key: FWYPNLDNRMEQAX-UHFFFAOYSA-N
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Description

2-methoxy-5-(propan-2-yl)-N-(quinolin-8-yl)benzene-1-sulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a methoxy group, a propan-2-yl group, and a quinolinyl group attached to a benzene sulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(propan-2-yl)-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to introduce the sulfonamide group.

    Introduction of the Methoxy Group: Methoxylation is achieved through the reaction of the benzene sulfonamide with methanol in the presence of a catalyst.

    Attachment of the Propan-2-yl Group: The propan-2-yl group is introduced via alkylation using an appropriate alkylating agent.

    Coupling with Quinoline: The final step involves the coupling of the quinolinyl group to the benzene sulfonamide core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(propan-2-yl)-N-(quinolin-8-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The methoxy and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-methoxy-5-(propan-2-yl)-N-(quinolin-8-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(propan-2-yl)-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinolinyl group is known to interact with various enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can influence cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide: Lacks the quinolinyl group, resulting in different chemical and biological properties.

    N-(quinolin-8-yl)benzene-1-sulfonamide: Lacks the methoxy and propan-2-yl groups, affecting its reactivity and applications.

Uniqueness

2-methoxy-5-(propan-2-yl)-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to the presence of all three functional groups (methoxy, propan-2-yl, and quinolinyl) on the benzene sulfonamide core

Properties

IUPAC Name

2-methoxy-5-propan-2-yl-N-quinolin-8-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13(2)15-9-10-17(24-3)18(12-15)25(22,23)21-16-8-4-6-14-7-5-11-20-19(14)16/h4-13,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYPNLDNRMEQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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